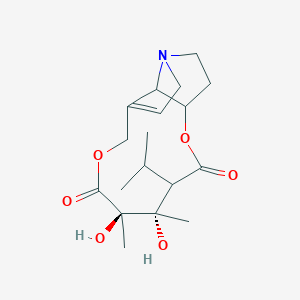
Trichodesmin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichodesmine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds produced by plants as a defense mechanism against herbivores. Pyrrolizidine alkaloids are known for their hepatotoxic and carcinogenic properties. Trichodesmine is found in various plant species, particularly in the Boraginaceae and Asteraceae families .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichodesmine involves several steps, starting from basic organic compounds. One common synthetic route includes the formation of the pyrrolizidine core structure through cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of trichodesmine is less common due to its toxic nature. extraction from natural sources, such as plants, is a more feasible method. The extraction process involves solvent extraction followed by purification using techniques like liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Trichodesmine undergoes various chemical reactions, including:
Oxidation: Trichodesmine can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert trichodesmine into less toxic derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom in the pyrrolizidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolizidine alkaloids .
Scientific Research Applications
Trichodesmine has several scientific research applications:
Mechanism of Action
Trichodesmine exerts its effects primarily through the formation of reactive metabolites in the liver. These metabolites can bind to cellular macromolecules, leading to cellular damage and hepatotoxicity. The primary molecular targets include DNA and proteins, which can result in mutations and carcinogenesis .
Comparison with Similar Compounds
Trichodesmine is compared with other pyrrolizidine alkaloids such as:
- Senecionine
- Lycopsamine
- Heliotrine
- Monocrotaline
Uniqueness
Trichodesmine is unique due to its specific structure and the types of reactions it undergoes. It has a distinct pattern of toxicity and reactivity compared to other pyrrolizidine alkaloids .
Properties
Molecular Formula |
C18H27NO6 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12?,13?,14?,17-,18-/m0/s1 |
InChI Key |
SOODLZHDDSGRKL-FGQRLDKASA-N |
Isomeric SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)[C@]([C@@]1(C)O)(C)O |
Canonical SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


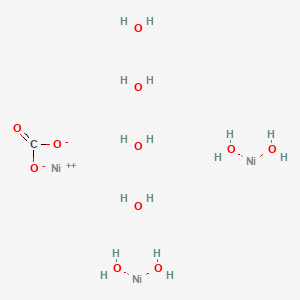
![1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B14796302.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)
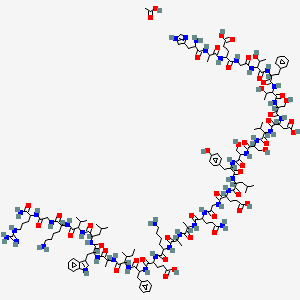
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14796324.png)
![N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B14796330.png)
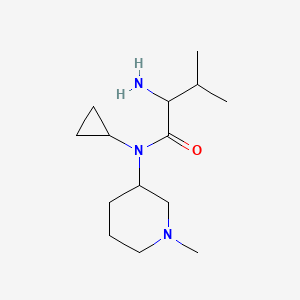
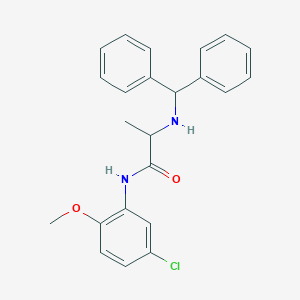
![5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B14796356.png)
![21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14796364.png)
![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)
![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
